7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core system (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural attributes include:
- A 4-fluorophenylmethyl substituent at position 7, which may enhance lipophilicity and receptor binding affinity.
- A 6-imino and 2-oxo moiety, suggesting tautomeric behavior and hydrogen-bonding capabilities.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with compounds studied for bioactivity in oncology and enzyme modulation .
Properties
Molecular Formula |
C23H20FN5O2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H20FN5O2/c1-3-10-26-22(30)17-12-18-21(27-20-14(2)5-4-11-28(20)23(18)31)29(19(17)25)13-15-6-8-16(24)9-7-15/h3-9,11-12,25H,1,10,13H2,2H3,(H,26,30) |
InChI Key |
NJPOBLAJQRFZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC=C |
Origin of Product |
United States |
Biological Activity
The compound 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups, including an imino group and a fluorophenyl moiety. This configuration contributes to its diverse biological activities, which have been the subject of several research studies.
- Molecular Formula: C25H24FN5O3
- Molecular Weight: Approximately 433.5 g/mol
- Structural Features:
- Tricyclic structure
- Presence of nitrogen atoms
- Functional groups: imino, oxo, and fluorophenyl
The compound's unique architecture enhances its lipophilicity and may influence its interactions with biological targets.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance:
- Cell Line Testing: The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values: Some derivatives showed IC50 values ranging from 5.1 to 22.08 µM, with the most potent derivative inhibiting HepG2 proliferation at an IC50 of 6.19 µM and MCF-7 at 5.10 µM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism of Action: It appears to modulate enzyme activities or receptor functions, potentially leading to various biological effects depending on the context.
- In Vitro Studies: Preliminary results suggest effectiveness against certain bacterial strains, although specific MIC values are yet to be published.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays:
- TBARS Assay: Studies have shown that modifications in the compound's structure can significantly enhance its antioxidant activity, particularly in lipid peroxidation inhibition .
Other Biological Activities
Research indicates that the compound may also possess anti-inflammatory and anti-tubercular activities, although further studies are required to confirm these effects.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multiple steps requiring specific reaction conditions such as strong bases and elevated temperatures. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7a | Fluorophenyl group | Moderate anticancer activity |
| 7g | Imino group | Notable antibacterial properties |
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profiles of derivatives containing the fluorophenyl moiety:
| Comparison Compound | Unique Features | Biological Activity |
|---|---|---|
| Compound A | Dimethoxy groups | Enhanced solubility |
| Compound B | Ethoxypropyl chain | Different lipophilicity |
These studies emphasize how variations in functional groups can significantly alter biological activities.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7)
- Key Difference : Position 7 substituent is pentyl instead of propenyl .
- Propenyl’s terminal double bond may enable covalent interactions (e.g., Michael addition) absent in the pentyl analog .
N-(4-Fluorobenzyl)-2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (CAS: AO-022/43454908)
- Key Difference : Simplified bicyclic core (dipyridopyrimidine) vs. tricyclic system.
- Impact :
Pharmacophore and Bioactivity Comparisons
Spirocyclic Diazaspiro Compounds (EP 4 374 877 A2)
- Example: 7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide.
- Key Similarity : Presence of fluorinated aromatic groups and carboxamide linkages.
- Key Difference : Diazaspiro core vs. triazatricyclo system.
- Functional Insight : Fluorinated groups in both compounds suggest applications in kinase inhibition or GPCR modulation, though the tricyclic system may offer unique steric constraints .
Spectroscopic Characterization
- IR Spectroscopy: Expected peaks for imino (≈1600 cm⁻¹), carbonyl (≈1700 cm⁻¹), and fluorophenyl (≈1200 cm⁻¹) groups, consistent with analogs in .
- UV-Vis : Conjugation across the tricyclic system may result in absorbance >300 nm, differing from simpler bicyclic analogs .
Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
